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Compound of Interest

Compound Name: 2-(Diphenylphosphino)biphenyl

Cat. No.: B081920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-(Diphenylphosphino)biphenyl, a crucial monodentate biaryl phosphine ligand.

This document details experimental protocols for its synthesis and its application in key cross-

coupling reactions, supported by spectroscopic data and safety information.

Core Physical and Chemical Properties
2-(Diphenylphosphino)biphenyl, also known as JohnPhos, is a white to off-white crystalline

solid at room temperature.[1] It is an air-sensitive compound and should be stored under an

inert atmosphere.[2] Below is a summary of its key physical and chemical properties.
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Property Value Reference

Molecular Formula C₂₄H₁₉P [1][3]

Molecular Weight 338.39 g/mol [1]

Appearance White to off-white crystal [1]

Melting Point 80 - 86 °C [1]

Boiling Point (Predicted) 473.2 ± 24.0 °C [4]

CAS Number 13885-09-1 [1][3]

Solubility

Slightly soluble in water.

Soluble in organic solvents like

toluene and THF.

[4]

Storage Temperature
2 - 8 °C under inert

atmosphere
[1]

Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of 2-
(Diphenylphosphino)biphenyl. While a complete set of spectra for the specific compound is

not readily available in all public databases, data for closely related structures and general

spectral features of biaryl phosphines provide valuable reference points.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic

region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings.

¹³C NMR: The carbon NMR spectrum will display numerous signals in the aromatic region

(typically 120-150 ppm). The carbon atoms directly bonded to the phosphorus atom will show

coupling (J-P), which is characteristic of organophosphorus compounds. For related

diphenylphosphine oxides, C-P coupling constants (¹JPC) can be in the range of 97-107 Hz.

[5]

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphine ligands.

For similar triarylphosphines, a single peak is expected. For instance, the ³¹P NMR chemical

shift for diphenylphosphine oxide is around 21.5 ppm (in CDCl₃, relative to an external
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standard).[5] For (2-([1,1'-biphenyl]-4-yl)ethyl)diphenylphosphine, the chemical shift is

reported to be -15.7 ppm in CDCl₃.

FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to C-

H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching vibrations of the

aromatic rings (in the 1400-1600 cm⁻¹ region), and P-C stretching vibrations.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (m/z = 338.4). The predicted

monoisotopic mass is 338.122437604 Da.[3]

Experimental Protocols
Synthesis of 2-(Diphenylphosphino)biphenyl
A common method for the synthesis of biaryl phosphine ligands involves the reaction of an

organometallic reagent with a chlorophosphine. The following is a plausible synthetic protocol

based on established chemical principles for similar compounds.

Reaction Scheme:

2-Bromobiphenyl Grignard Reagent
  + Mg, THF

2-(Diphenylphosphino)biphenyl
  + ClPPh2

Click to download full resolution via product page

A plausible synthetic workflow for 2-(Diphenylphosphino)biphenyl.

Materials:

2-Bromobiphenyl

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

Chlorodiphenylphosphine
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Saturated aqueous ammonium chloride solution

Anhydrous sodium sulfate

Toluene or other suitable solvent for extraction and purification

Procedure:

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux

condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2

equivalents). The flask is maintained under an inert atmosphere (e.g., argon or nitrogen). A

solution of 2-bromobiphenyl (1.0 equivalent) in anhydrous THF is added dropwise via the

dropping funnel to initiate the Grignard reaction. The reaction mixture may require gentle

heating to start. Once initiated, the addition is continued at a rate that maintains a gentle

reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to

ensure complete formation of the Grignard reagent.

Phosphination: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of

chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF is then added dropwise from the

dropping funnel. The reaction is typically exothermic and the temperature should be

maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to

warm to room temperature and stirred for several hours or overnight.

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with

an organic solvent (e.g., toluene or diethyl ether). The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure to yield the crude product. The

crude 2-(Diphenylphosphino)biphenyl can be purified by recrystallization from a suitable

solvent system (e.g., ethanol or a mixture of toluene and hexanes) or by column

chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling
2-(Diphenylphosphino)biphenyl is an effective ligand for palladium-catalyzed Suzuki-Miyaura

cross-coupling reactions, which form carbon-carbon bonds.
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Reaction Scheme:

Aryl Halide

Biaryl Product

  + Pd Catalyst, Base, 2-(Diphenylphosphino)biphenyl

Arylboronic Acid

Click to download full resolution via product page

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

4-Bromoanisole

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-(Diphenylphosphino)biphenyl

A suitable base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

Anhydrous solvent (e.g., toluene, dioxane, or a mixture of toluene/water)

Procedure:

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor

(e.g., 1-2 mol% Pd(OAc)₂), 2-(Diphenylphosphino)biphenyl (2-4 mol%), and the base

(e.g., 2.0 equivalents of K₂CO₃). The vessel is evacuated and backfilled with an inert gas

(argon or nitrogen) three times.

Addition of Reagents: 4-Bromoanisole (1.0 equivalent), phenylboronic acid (1.2-1.5

equivalents), and the anhydrous solvent are then added via syringe.
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Reaction: The reaction mixture is heated with stirring in an oil bath at a temperature typically

ranging from 80 to 110 °C. The progress of the reaction is monitored by a suitable analytical

technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted

with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and

brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

afford the desired biaryl product.

Application in Buchwald-Hartwig Amination
This ligand is also highly effective in palladium-catalyzed Buchwald-Hartwig amination

reactions for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Aryl Halide

Aryl Amine

  + Pd Catalyst, Base, 2-(Diphenylphosphino)biphenyl

Amine

Click to download full resolution via product page

General workflow for a Buchwald-Hartwig amination reaction.

Example Protocol: Coupling of 4-Chloroanisole with Morpholine

Materials:

4-Chloroanisole

Morpholine
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Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-(Diphenylphosphino)biphenyl

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium

bis(trimethylsilyl)amide (LiHMDS))

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged

with the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂), 2-(Diphenylphosphino)biphenyl
(2-4 mol%), and the base (e.g., 1.2-1.5 equivalents of NaOtBu).

Addition of Reagents: 4-Chloroanisole (1.0 equivalent), morpholine (1.2 equivalents), and the

anhydrous solvent are added.

Reaction: The reaction mixture is heated with stirring in an oil bath, typically at temperatures

ranging from 80 to 110 °C. The reaction progress is monitored by TLC or GC.

Work-up: After the starting material is consumed, the reaction is cooled to room temperature.

The mixture is diluted with an organic solvent and filtered through a pad of celite to remove

palladium black and inorganic salts. The filtrate is then washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The resulting crude product is purified by flash

column chromatography.

Safety and Handling
2-(Diphenylphosphino)biphenyl is classified as an irritant.[3] It is harmful if swallowed or

inhaled and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.

Precautionary Statements:

Wear protective gloves, protective clothing, eye protection, and face protection.[3]
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Use only outdoors or in a well-ventilated area.[3]

Avoid breathing dust, fume, gas, mist, vapors, or spray.

Wash skin thoroughly after handling.[3]

First Aid Measures:

If on skin: Wash with plenty of soap and water.[3]

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing.[3]

If inhaled: Remove person to fresh air and keep comfortable for breathing.

If swallowed: Call a poison center or doctor if you feel unwell.

Store in a well-ventilated place. Keep container tightly closed and store under an inert

atmosphere.[2]

Signaling Pathways and Logical Relationships
As a synthetic phosphine ligand primarily used in organometallic catalysis, 2-
(Diphenylphosphino)biphenyl is not known to be involved in biological signaling pathways.

Its function is to coordinate with a transition metal center, thereby modifying its electronic and

steric properties to facilitate catalytic transformations.

The logical relationship in its application is the structure-activity relationship common in

catalysis. The bulky biphenyl backbone and the electron-donating diphenylphosphino group are

key features that contribute to its effectiveness in promoting oxidative addition and reductive

elimination steps in the catalytic cycles of cross-coupling reactions.
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2-(Diphenylphosphino)biphenyl

Active Pd(0)-Ligand Complex

Palladium(0)

Oxidative Addition
(with Aryl Halide)

Transmetalation
(with Organoboron/-tin or Amine/Base)

Reductive Elimination

Regenerates
Catalyst

Coupled Product

Click to download full resolution via product page

Simplified logic of the catalytic cycle enabled by 2-(Diphenylphosphino)biphenyl.

Conclusion
2-(Diphenylphosphino)biphenyl is a versatile and highly effective ligand in modern organic

synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its well-defined

physical and chemical properties, combined with its commercial availability, make it an

invaluable tool for researchers in academia and industry, including those in the field of drug

development where the construction of complex molecular architectures is paramount. Proper

handling and storage are essential due to its air-sensitive and irritant nature. The experimental
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protocols provided herein offer a starting point for the synthesis and application of this

important catalytic component.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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